
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MTBD and is synthesized through a specific method that involves the use of several reagents. The purpose of
Mechanism of Action
The mechanism of action of MTBD is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. MTBD has been shown to inhibit the activity of certain enzymes and to activate others, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
MTBD has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. MTBD has also been shown to modulate the activity of various neurotransmitters in the brain, leading to the modulation of various physiological processes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of MTBD is its potential as a drug candidate for the treatment of various diseases. The compound has also been shown to have potential as a tool for the study of various chemical reactions and signaling pathways. However, there are also limitations to the use of MTBD in lab experiments. The compound is relatively expensive and can be difficult to synthesize. Additionally, the mechanism of action of MTBD is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of MTBD. One potential direction is the further study of the compound's mechanism of action. This could involve the use of various techniques, including molecular modeling and biochemical assays. Another potential direction is the development of new synthetic methods for the compound. This could involve the use of new reagents and solvents to improve the yield and purity of MTBD. Finally, there is potential for the development of new drug candidates based on the structure of MTBD. This could involve the modification of the compound's structure to improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is synthesized through a specific method and has been shown to have potential as a drug candidate for the treatment of various diseases. MTBD has also been used in the development of new synthetic methods and in the study of various chemical reactions. However, there are also limitations to the use of MTBD in lab experiments, and further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
MTBD is synthesized through a multi-step process that involves the use of several reagents. The first step involves the reaction between 2-methylbutyryl chloride and 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid. This reaction results in the formation of 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide. The compound is then purified through a series of processes that involve the use of various solvents and reagents.
Scientific Research Applications
MTBD has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of MTBD is in the field of drug discovery. The compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MTBD has also been used in the development of new synthetic methods and in the study of various chemical reactions.
properties
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-9(2)13(15)14-11-5-4-6-12-10(11)7-8-16-12/h7-9,11H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDNNABSILAWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
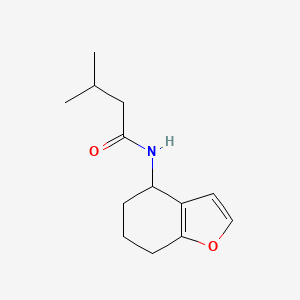

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
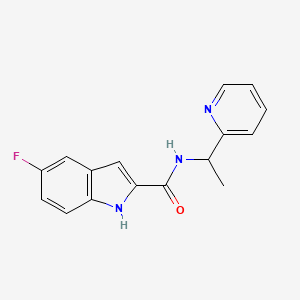
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

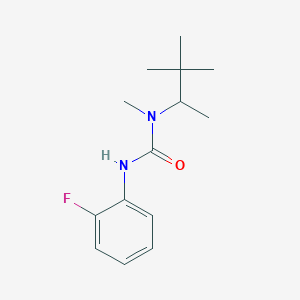

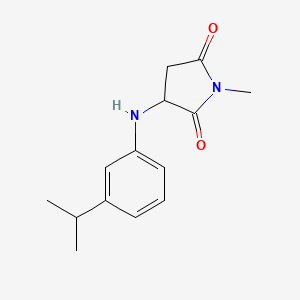
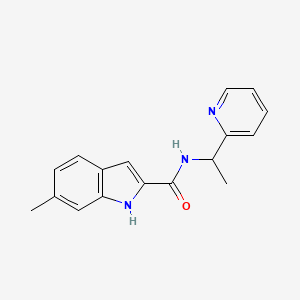
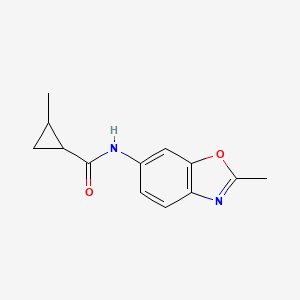
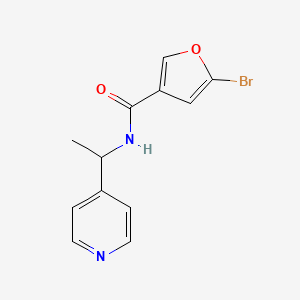
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)